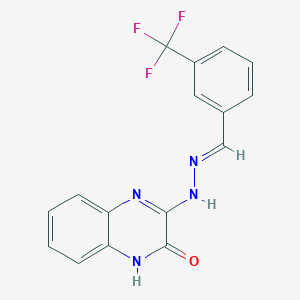
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxalinone core, a hydrazinyl group, and a trifluoromethyl-substituted benzylidene moiety, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of Hydrazinyl Group: The hydrazinyl group is introduced by reacting the quinoxalinone with hydrazine hydrate in the presence of a catalyst, often under reflux conditions.
Addition of Trifluoromethylbenzylidene Moiety: The final step involves the condensation of the hydrazinyl-substituted quinoxalinone with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinyl group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Amino-substituted quinoxalinones.
Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s pharmacological properties are of interest. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
作用機序
The mechanism of action of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the hydrazinyl and trifluoromethylbenzylidene groups.
3-(Trifluoromethyl)benzylidenehydrazine: A simpler compound lacking the quinoxalinone core.
Hydrazinylquinoxaline: A compound with the hydrazinyl group but without the trifluoromethylbenzylidene moiety.
Uniqueness
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to the combination of its quinoxalinone core, hydrazinyl group, and trifluoromethylbenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in various fields.
特性
IUPAC Name |
3-[(2E)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)11-5-3-4-10(8-11)9-20-23-14-15(24)22-13-7-2-1-6-12(13)21-14/h1-9H,(H,21,23)(H,22,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVYSUQGDQTST-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














